REACTION_SMILES
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[CH2:11]([O:12][N:13]=[O:14])[CH3:15].[NH2:1][c:2]1[s:3][c:4]([CH2:8][O:9][CH3:10])[c:5]([CH3:7])[n:6]1.[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[cH:2]1[s:3][c:4]([CH2:8][O:9][CH3:10])[c:5]([CH3:7])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCc1sc(N)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COCc1scnc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |